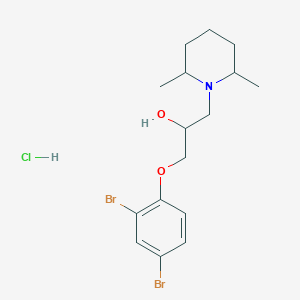

5-bromo-3-methyl-1H-indole-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-3-methyl-1H-indole-2-carbohydrazide is a derivative of 5-bromoindole . It has been studied as a potential inhibitor of VEGFR-2 tyrosine kinase (TK) . The presence of an aryl or heteroaryl fragment coupled to a hydrophilic linker is necessary for its anticancer action .

Synthesis Analysis

The synthesis of this compound involves the creation of new 5-bromoindole-2-carboxylic acid hydrazone derivatives . Various physical and spectroscopic methods were used to determine the structure of these novel 5-bromoindole hydrazone derivatives .Molecular Structure Analysis

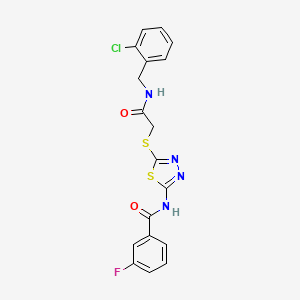

A molecular docking study revealed that 5-bromo-N′-(4-hydroxy or 4-chloro or 4-(dimethyl amino) benzylidene or furan-2-ylmethylene)-1H-indole-2-carbohydrazide derivatives had the best binding energies against the VEGFR TK domain .Scientific Research Applications

Antimicrobial Activity

5-Bromo-3-methyl-1H-indole-2-carbohydrazide derivatives have been explored for their potential antimicrobial properties. Studies like those by Adhikari Suman et al. (2014) have focused on synthesizing new compounds containing this structure and testing them against various bacterial and fungal strains. The antimicrobial activities of these compounds suggest their potential in developing novel antimicrobial agents (Adhikari Suman, S. Bari, & A. Samanta, 2014).

Potential in Alzheimer's Disease Treatment

Research has identified certain derivatives of this compound as possible candidates for treating cognitive disorders, including Alzheimer's disease. For example, R. Nirogi et al. (2017) discovered a compound that shows high affinity for human serotonin receptors, suggesting its potential use in treating cognitive impairments. This research paves the way for further exploration of these compounds in neurodegenerative disease treatments (R. Nirogi et al., 2017).

Crystallographic Studies

Crystal structure analysis of derivatives of this compound has provided insights into their molecular configuration, essential for understanding their chemical behavior and potential applications. A. Errossafi et al. (2015) conducted such an analysis to reveal the planarity of the indole ring and its interactions, crucial for designing effective molecules in various applications (A. Errossafi et al., 2015).

Antidiabetic Potential

The modification of this compound derivatives has shown promise in developing antidiabetic agents. M. Nazir et al. (2018) synthesized and tested several compounds for their α-glucosidase inhibitory activity, a key target in diabetes treatment. These findings indicate the potential of these derivatives in creating new antidiabetic treatments (M. Nazir et al., 2018).

Mechanism of Action

The 5-bromo-3-methyl-1H-indole-2-carbohydrazide derivative, specifically the 5-bromo-N′-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide derivative (5BDBIC), has been found to inhibit VEGFR-2 TK activity leading to cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptosis pathway .

properties

IUPAC Name |

5-bromo-3-methyl-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-5-7-4-6(11)2-3-8(7)13-9(5)10(15)14-12/h2-4,13H,12H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCXWXWQJHHURB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Br)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2659750.png)

![(2E)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2659751.png)

![7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2659753.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659754.png)

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2659758.png)

![N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2659765.png)